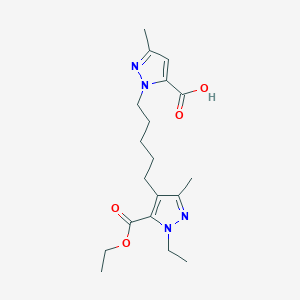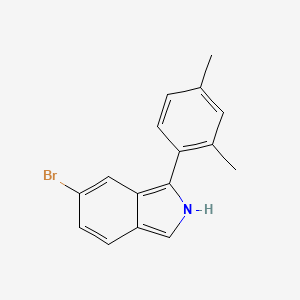
6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole is an organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a fused ring system composed of a benzene ring and a pyrrole ring. The presence of a bromine atom and a 2,4-dimethylphenyl group in the structure of this compound makes it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole typically involves the bromination of 1-(2,4-dimethylphenyl)-2H-isoindole. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of electrochemical methods for bromine generation can also be employed to minimize waste and improve safety .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding isoindole oxides.
Reduction Reactions: Reduction can lead to the formation of 6-hydroxy-1-(2,4-dimethylphenyl)-2H-isoindole.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: 6-Amino-1-(2,4-dimethylphenyl)-2H-isoindole.
Oxidation: 6-Oxo-1-(2,4-dimethylphenyl)-2H-isoindole.
Reduction: 6-Hydroxy-1-(2,4-dimethylphenyl)-2H-isoindole.
Scientific Research Applications
6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the 2,4-dimethylphenyl group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
- 6-Chloro-1-(2,4-dimethylphenyl)-2H-isoindole
- 6-Fluoro-1-(2,4-dimethylphenyl)-2H-isoindole
- 6-Iodo-1-(2,4-dimethylphenyl)-2H-isoindole
Comparison: 6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different physicochemical properties and reactivity patterns, making it suitable for distinct applications in research and industry.
Properties
CAS No. |
358641-85-7 |
|---|---|
Molecular Formula |
C16H14BrN |
Molecular Weight |
300.19 g/mol |
IUPAC Name |
6-bromo-1-(2,4-dimethylphenyl)-2H-isoindole |
InChI |
InChI=1S/C16H14BrN/c1-10-3-6-14(11(2)7-10)16-15-8-13(17)5-4-12(15)9-18-16/h3-9,18H,1-2H3 |
InChI Key |
SEFLEVPQVOXUIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C3C=C(C=CC3=CN2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


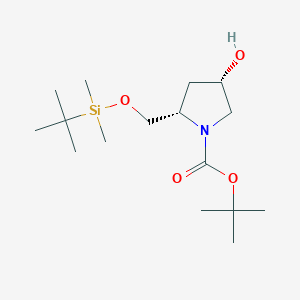
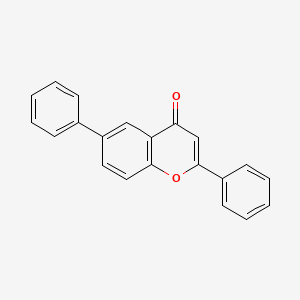

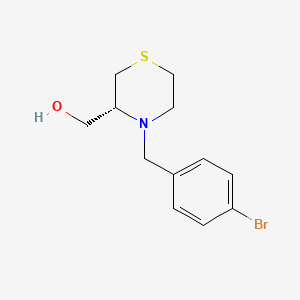
![methyl (E)-2-bromo-3-((ethoxy(((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate](/img/structure/B15062313.png)
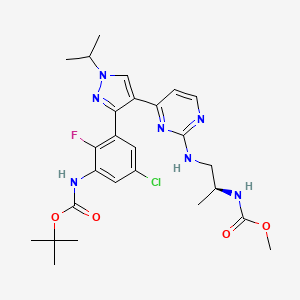
![N-[2,6-Di(propan-2-yl)phenyl]benzenecarboximidoyl chloride](/img/structure/B15062330.png)
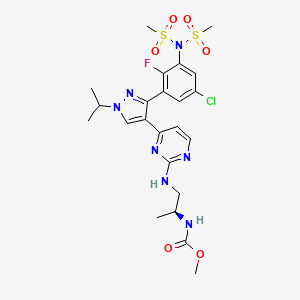
![[(1S,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B15062337.png)
![2-[2-(4-Chlorophenyl)ethyl]-3-methylisoquinolin-1(2H)-one](/img/structure/B15062349.png)
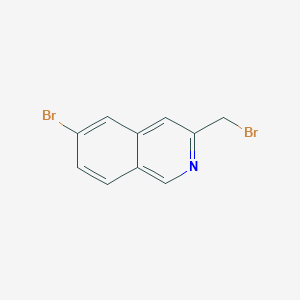
![1-(3-acetyl-2-(2-chlorophenyl)-4-methyl-2,5-dihydro-1H-benzo[b][1,4]diazepin-1-yl)pentan-1-one](/img/structure/B15062359.png)
![9-(1-Benzothiophen-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene](/img/structure/B15062372.png)
